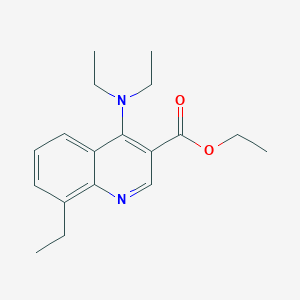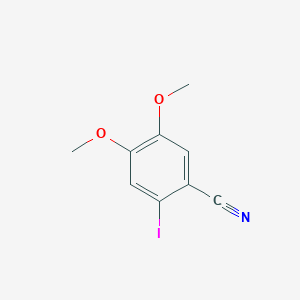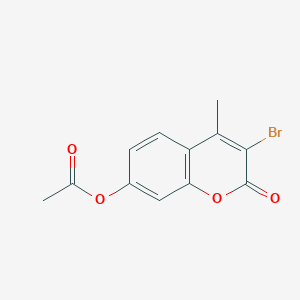
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with cyclohexylmethyl, ethyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with cyclohexylmethyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine-2,6-dione derivatives, while reduction can lead to the formation of dihydropurine derivatives.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a ligand for various enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- involves its interaction with specific molecular targets. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-: A simpler derivative with a single methyl group.
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-: Contains additional ethyl and methyl groups.
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-: Substituted with a 2-methylpropyl group.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylmethyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
132560-14-6 |
|---|---|
分子式 |
C15H22N4O2 |
分子量 |
290.36 g/mol |
IUPAC名 |
3-(cyclohexylmethyl)-8-ethyl-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O2/c1-3-11-16-12-13(17-11)19(15(21)18(2)14(12)20)9-10-7-5-4-6-8-10/h10H,3-9H2,1-2H3,(H,16,17) |
InChIキー |
SWSFHPSADADZST-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)

![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)

![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)

![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)




